molecular formula C6H12ClNO3 B1377392 2-Amino-4-oxohexanoic acid hydrochloride CAS No. 16631-46-2

2-Amino-4-oxohexanoic acid hydrochloride

Cat. No. B1377392
CAS RN: 16631-46-2
M. Wt: 181.62 g/mol
InChI Key: PEYVZHOJGJSWOC-UHFFFAOYSA-N
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Description

2-Amino-4-oxohexanoic acid hydrochloride is a chemical compound with the CAS Number: 16631-46-2 . It has a molecular weight of 181.62 .


Molecular Structure Analysis

The molecular formula of this compound is C6H12ClNO3 . The InChI code and key, which provide a unique identifier for the compound, are also available .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 130-131 degrees Celsius .

Scientific Research Applications

Synthesis and Experimental Studies

  • Synthesis of Oxopyrimidines : 2-Amino-4-oxohexanoic acid hydrochloride plays a role in the synthesis of oxo-substituted pyrimidines. Specifically, hydrolysis of amino groups in 2,4-diaminopyrimidine systems, a method used for synthesizing oxopyrimidines, can yield 2-amino-4-oxopyrimidine isomers. This process was studied both experimentally and theoretically, providing insights into the chemistry of pyrimidine derivates (Teixidó et al., 2001).

Structural and Vibrational Studies

  • Molecular Docking and Spectroscopic Studies : The compound has been the subject of molecular docking and vibrational studies, particularly in derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid. These studies focus on the structural, electronic, and optical properties, contributing to understanding its reactivity and potential applications in materials science (Vanasundari et al., 2018).

Catalysis and Oxidation Studies

  • Role in Chromium(VI) Oxidation : Research on the oxidation of certain pyrimidines with chromium(VI)–oxalic acid complex highlights the potential catalytic applications of this compound. This study sheds light on the kinetic behaviors and mechanistic insights of such chemical reactions, which could have implications in catalysis (Meenakshisundaram et al., 2007).

Biotechnological Applications

  • White Biotechnology for Green Chemistry : This compound is also significant in biotechnological applications. It represents a novel building block in "White Biotechnology," part of sustainable "Green Chemistry." It is particularly valuable in creating functionalized compounds that are challenging to produce through classical chemical synthesis, offering new pathways for organic syntheses (Stottmeister et al., 2005).

Enantioselective Synthesis

  • Enantioselective Synthesis in Asymmetric Catalysis : The derivative 2-aminocyclohexanol, linked to this compound, has been used for the enantioselective synthesis of various compounds. This demonstrates its relevance in asymmetric catalysis, contributing to the development of optically active substances (Schiffers et al., 2006).

Safety and Hazards

The safety information available indicates that 2-Amino-4-oxohexanoic acid hydrochloride is labeled with the GHS07 pictogram, and the signal word is "Warning" . More detailed safety data may be available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-4-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-4(8)3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVZHOJGJSWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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